molecular formula C7H2Cl3N3 B1412412 2,5,8-Trichloropyrido[2,3-d]pyridazine CAS No. 1268521-24-9

2,5,8-Trichloropyrido[2,3-d]pyridazine

Cat. No. B1412412
CAS RN: 1268521-24-9
M. Wt: 234.5 g/mol
InChI Key: RNGUDERGBSCKHI-UHFFFAOYSA-N
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Description

2,5,8-Trichloropyrido[2,3-d]pyridazine is a chemical compound with the molecular formula C7H2Cl3N3 . It has an average mass of 234.470 Da and a mono-isotopic mass of 232.931427 Da .


Molecular Structure Analysis

The pyridazine ring, which is a part of the 2,5,8-Trichloropyrido[2,3-d]pyridazine structure, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazine derivatives, including 2,5,8-Trichloropyrido[2,3-d]pyridazine, have been found to exhibit a wide range of pharmacological activities . They have been used in various complex compounds and exhibited diversified pharmacological activities .

Scientific Research Applications

Antiproliferative Agents

2,5,8-Trichloropyrido[2,3-d]pyridazine: derivatives have been studied for their potential as antiproliferative agents . These compounds can inhibit the growth of cancer cells, making them valuable in the development of new cancer therapies. For instance, the compound API-1 , which belongs to the pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising agent due to its ability to hinder the proliferation of malignant cells .

Antimicrobial Activity

The pyrido[2,3-d]pyrimidine core, which is structurally related to 2,5,8-Trichloropyrido[2,3-d]pyridazine, exhibits a broad range of antimicrobial activities . This includes effectiveness against bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains .

Anti-inflammatory and Analgesic Properties

Compounds with the pyrido[2,3-d]pyrimidine structure have shown anti-inflammatory and analgesic properties. These characteristics are essential for the development of new medications that can alleviate pain and reduce inflammation without the side effects associated with current drugs .

Antihistaminic Activities

The antihistaminic activities of pyrido[2,3-d]pyrimidine derivatives suggest that 2,5,8-Trichloropyrido[2,3-d]pyridazine could be used to develop new antihistamines . These could be more effective and have fewer side effects than existing medications .

Tyrosine Kinase Inhibition

Among the pyrido[2,3-d]pyrimidin-7-one derivatives, compounds like TKI-28 have been noted for their role as tyrosine kinase inhibitors . Tyrosine kinases are enzymes that play a significant role in the signaling pathways of cancer cells, and inhibiting them can lead to the development of targeted cancer therapies .

properties

IUPAC Name

2,5,8-trichloropyrido[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(11-4)7(10)13-12-6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGUDERGBSCKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NN=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Trichloropyrido[2,3-d]pyridazine

CAS RN

1268521-24-9
Record name 2,5,8-trichloropyrido[2,3-d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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